4-Piperidinopiperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-piperidin-4-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVBKXJMLILLLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197648 | |
| Record name | 1,4'-Bipiperidyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4897-50-1 | |
| Record name | 1,4′-Bipiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4897-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidino-piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004897501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4'-Bipiperidyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4'-bipiperidyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PIPERIDINO-PIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBP6BM27HP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Importance As a Versatile Chemical Building Block
Relevance in Medicinal Chemistry Research
The significance of this compound in medicinal chemistry is underscored by its frequent incorporation into the design of new drugs. The piperidine moiety itself is a prevalent structural motif in numerous biologically active molecules, and the dual-ring structure of this compound offers unique opportunities for creating diverse and potent derivatives. smolecule.comlongdom.org
Value as a Medicinal Chemistry Scaffold
The concept of a molecular scaffold is central to medicinal chemistry, representing the core structure of a bioactive compound. nih.gov this compound serves as an excellent scaffold due to its inherent stability and the ability to be readily functionalized. chemimpex.com This allows chemists to systematically modify its structure to develop a library of derivatives with tailored properties. The bipiperidine structure can enhance biological activity compared to simpler piperidines and provides a framework for diverse chemical reactions and interactions within biological systems. smolecule.com
The process of "scaffold hopping," which aims to discover structurally novel compounds from known active ones by modifying the central core, highlights the importance of versatile scaffolds like this compound. uniroma1.it Its use as a starting material allows for the generation of new chemical entities with potentially improved efficacy, selectivity, and pharmacokinetic profiles. chemimpex.comuniroma1.it
Targeting Central Nervous System (CNS) Receptors and Enzymes
The this compound scaffold has proven particularly valuable in the development of compounds that target receptors and enzymes within the central nervous system. chemimpex.com Its derivatives have been investigated for their potential to treat a range of neurological and psychiatric disorders. chemimpex.com
Research Findings on CNS Targets
Detailed research has demonstrated the utility of the this compound core in designing ligands for various CNS targets:
Opioid Receptors: Derivatives of this compound have been synthesized and evaluated for their analgesic potential by interacting with mu-opioid receptors. longdom.org Docking studies have confirmed the favorable binding affinity of these derivatives, suggesting their potential as potent analgesics. longdom.org The piperidine ring is a crucial feature for the analgesic activity of morphine and related compounds like fentanyl and pethidine. longdom.org
Histamine (B1213489) H3 Receptors: Certain derivatives of this compound have been identified as histamine H3 receptor antagonists. smolecule.comnih.gov These antagonists are of interest for their potential therapeutic benefits in treating sleep disorders and narcolepsy. smolecule.com Specifically, a class of 2-piperidinopiperidine-5-substituted thiadiazoles has been developed as histamine H3 receptor antagonists. nih.gov
Acetylcholinesterase: Researchers have explored this compound derivatives as potential inhibitors of acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease. smolecule.com
Cannabinoid Receptors: The scaffold has also been used to develop ligands for cannabinoid receptors, which are involved in various physiological processes, including pain perception. smolecule.com
Topoisomerase: In the realm of cancer therapeutics that can affect the CNS, a derivative of this compound, 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride, is a key intermediate in the synthesis of irinotecan, a topoisomerase I inhibitor. Furthermore, other derivatives have shown inhibitory effects on topoisomerase IIα, an enzyme crucial for DNA replication. researchgate.net
The table below summarizes the key CNS targets and the therapeutic potential of this compound derivatives.
| CNS Target | Therapeutic Potential |
| Mu-Opioid Receptors | Analgesia longdom.org |
| Histamine H3 Receptors | Sleep Disorders, Narcolepsy smolecule.comnih.gov |
| Acetylcholinesterase | Alzheimer's Disease smolecule.com |
| Cannabinoid Receptors | Pain Perception smolecule.com |
| Topoisomerase | Cancer researchgate.net |
Primary Synthetic Routes in Research
The principal strategies for synthesizing this compound involve creating the crucial carbon-nitrogen bond between the two piperidine rings. Reductive amination and catalytic hydrogenation are the most prominently reported methods in scientific literature for achieving this transformation. smolecule.comnbinno.com
Reductive Amination Approaches
Reductive amination is a highly effective one-pot method for the synthesis of amines. nih.gov This approach involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. pearson.com In the context of this compound synthesis, this typically involves the reaction of a 4-piperidone derivative with piperidine. nbinno.comresearchgate.net
A common and well-documented approach to synthesizing this compound is the reductive amination of 1-tert-butoxycarbonyl (Boc)-4-piperidinone with piperidine. researchgate.net This reaction is advantageous because the starting materials are readily available, and the reaction proceeds under mild conditions. The initial step involves the formation of an iminium ion intermediate from the reaction between the ketone on the 1-Boc-4-piperidone and the secondary amine of piperidine. This intermediate is then reduced to yield the final product.
Reaction Scheme:
1-Boc-4-piperidone + Piperidine → [Iminium Intermediate] → 1-Boc-4-piperidinopiperidine
Following the successful formation of 1-Boc-4-piperidinopiperidine, the Boc protecting group is typically removed to yield the final this compound. mdpi.com
Sodium triacetoxyborohydride (B8407120) (STAB) is a preferred reducing agent for reductive aminations due to its mild and selective nature. wikipedia.orgchemicalbook.com Unlike stronger reducing agents such as sodium borohydride, STAB does not readily reduce aldehydes and ketones, which allows for the efficient in-situ reduction of the formed iminium ion without competing reduction of the starting ketone. chemicalbook.comcommonorganicchemistry.com This selectivity leads to higher yields and cleaner reaction profiles. STAB is particularly effective in aprotic solvents like dichloromethane (B109758) (DCM), dichloroethane (DCE), or tetrahydrofuran (B95107) (THF). chemicalbook.comcommonorganicchemistry.com The use of STAB has been demonstrated in the synthesis of various 4-aminopiperidine (B84694) derivatives. mdpi.com
General Conditions for Reductive Amination using STAB:
| Parameter | Condition |
|---|---|
| Reactants | Ketone, Amine |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) |
| Solvent | Dry THF, DCE, or DCM |
| Stoichiometry | Amine (1.5 equiv), STAB (2.0 equiv) |
| Temperature | Room Temperature |
| Reaction Time | ~12 hours |
This data is based on a general procedure for reductive amination. mdpi.com
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. bzchemicals.com In the synthesis of this compound, the Boc group is employed to protect the nitrogen atom of the 4-piperidone ring. bloomtechz.com This protection serves several crucial functions. It prevents unwanted side reactions at the nitrogen atom, such as N-alkylation, during the reductive amination process. The Boc group is stable under the basic or neutral conditions of the reductive amination but can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane. mdpi.comamericanpeptidesociety.org This orthogonality allows for selective deprotection without affecting other functional groups in the molecule.
Catalytic Hydrogenation Methods
Catalytic hydrogenation is another fundamental method for the synthesis of piperidine derivatives from corresponding pyridine (B92270) or piperidone precursors. mdpi.com This process typically involves the use of a metal catalyst and hydrogen gas to reduce double bonds. tcichemicals.com
The synthesis of this compound can be achieved through the catalytic hydrogenation of an appropriate precursor, such as an enamine formed from 4-piperidone and piperidine. nbinno.com This method involves the reduction of the carbon-carbon double bond of the enamine and/or the carbonyl group of the piperidone under hydrogen pressure in the presence of a catalyst. Various catalysts can be employed, including palladium on carbon (Pd/C), platinum oxide, and Raney nickel. nbinno.comacs.org The reaction conditions, such as temperature and pressure, can be optimized to achieve high yields and selectivity. acs.orgrsc.org For instance, the hydrogenation of 1-methyl-3,5-dibenzal-4-piperidone using different catalysts yielded various stereoisomeric dibenzylpiperidinols. acs.org
Catalysts and Conditions for Hydrogenation:
| Catalyst | Pressure | Temperature | Duration | Reference |
|---|---|---|---|---|
| Raney Nickel | 160 atm | 80°C | 5 hours | acs.org |
| Raney Nickel | 160 atm | 200°C | 2.5 hours | acs.org |
| Platinum Oxide | 1 atm | 20-25°C | 1.5 hours | acs.org |
These conditions were reported for the hydrogenation of 1-methyl-3,5-dibenzal-4-piperidone. acs.org
Advanced Synthetic Methodologies and Chemical Transformations of this compound
The bicyclic diamine this compound is a significant structural motif and a valuable intermediate in the synthesis of various compounds, particularly in the pharmaceutical industry. Its synthesis and subsequent chemical transformations are subjects of considerable research, focusing on efficiency, selectivity, and scalability. This article explores advanced synthetic methods for its preparation and key chemical reactions it undergoes, adhering to a specific examination of catalytic hydrogenation, nucleophilic substitution, and industrial synthesis pathways.
Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation
Spectroscopic Methods for Structural Analysis
Spectroscopic methods provide detailed information about the molecular structure, including the connectivity of atoms and the nature of functional groups.
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon-hydrogen framework. oregonstate.edu For 4-Piperidinopiperidine, which consists of two interconnected piperidine (B6355638) rings, NMR studies confirm the presence and environment of each proton and carbon atom. Research indicates that both piperidine rings typically adopt a stable chair conformation.
¹H NMR: The proton NMR spectrum of this compound displays signals corresponding to the different types of protons in the two rings. Protons on carbons adjacent to the nitrogen atoms are "deshielded" due to the electronegativity of nitrogen and thus appear at a lower field (higher ppm value) compared to other protons on the rings. oregonstate.edu Typically, the protons on the carbons alpha to the nitrogen (positions 2', 6', 2, and 6) show signals in the approximate range of 2.5-3.5 ppm. The remaining methylene (B1212753) (CH₂) and methine (CH) protons of the piperidine rings, along with the N-H proton, would appear further upfield. chemicalbook.com
Table 1: Predicted NMR Chemical Shift Ranges for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Piperidine Ring Protons | ¹H | 1.5 - 3.5 | Protons alpha to nitrogen atoms appear at the lower end of this range (downfield). chemicalbook.com |
| Piperidine Ring Carbons | ¹³C | 25 - 65 | Carbons alpha to nitrogen atoms and the bridgehead carbon appear at the lower end of this range (downfield). scielo.org.bo |
Note: Actual chemical shifts can vary based on the solvent and experimental conditions.
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in the confirmation of its elemental composition. msu.edu
While standard MS provides the nominal mass, high-resolution mass spectrometry (HRMS) measures the 'exact mass' to several decimal places. msu.edubioanalysis-zone.com This high level of precision allows for the unambiguous determination of a compound's molecular formula. For this compound, the molecular formula is C₁₀H₂₀N₂. nih.gov HRMS can differentiate it from other molecules that might have the same nominal mass but a different elemental composition. bioanalysis-zone.com The detection of the protonated molecular ion ([M+H]⁺) with a high-resolution instrument provides strong evidence for the compound's identity. nih.govchromatographyonline.com
Table 2: Molecular Weight Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₀N₂ | nih.gov |
| Molecular Weight (Nominal) | 168.28 g/mol | sigmaaldrich.com |
| Exact Mass | 168.1626 u | nih.gov |
| Protonated Ion [M+H]⁺ (Nominal) | 169.2 m/z |
Note: The exact mass is a calculated value based on the most abundant isotopes of the constituent elements.
IR and Raman spectroscopy are complementary vibrational techniques that provide a molecular "fingerprint" by probing the vibrations of chemical bonds. mdpi.comresearchgate.net IR spectroscopy measures the absorption of infrared light by molecules, which is active for vibrations that cause a change in the molecule's dipole moment. Raman spectroscopy involves the inelastic scattering of laser light, which is active for vibrations that cause a change in the molecule's polarizability. nih.gov
For this compound, these techniques can confirm the presence of key functional groups. The spectra would be dominated by absorptions corresponding to the alkane-like piperidine rings and the secondary amine group.
Table 3: Key Vibrational Modes for this compound
| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| N-H Stretch | IR / Raman | 3400 - 3250 | Characteristic of a secondary amine; can be broad in IR due to hydrogen bonding. orgchemboulder.com |
| C-H Stretch | IR / Raman | 3000 - 2850 | Characteristic of sp³ hybridized C-H bonds in the piperidine rings. libretexts.org |
| C-H Bend/Scissor | IR / Raman | 1470 - 1450 | Bending vibrations of the CH₂ groups in the rings. libretexts.org |
| C-N Stretch | IR / Raman | 1250 - 1020 | Stretching vibrations of the carbon-nitrogen bonds. |
Note: Spectral data for the specific compound is available in databases such as PubChem. nih.gov
Mass Spectrometry (MS)
Chromatographic Techniques for Purity Assessment
Chromatographic methods are essential for separating a compound from any impurities, thereby allowing for its quantification and purity assessment. google.com High-Performance Liquid Chromatography (HPLC) is a primary technique used for this purpose in pharmaceutical and research settings.
For this compound, reversed-phase HPLC (RP-HPLC) is a common method. In this technique, the compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. Purity is often determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram, typically using a UV detector. google.com Research-grade material often requires a purity of ≥98%.
More advanced methods, such as HPLC coupled with tandem mass spectrometry (HPLC-MS/MS), have been developed for the sensitive and specific quantification of this compound in complex matrices like plasma. In one such method, the compound was first isolated using solid-phase extraction and then analyzed using a phenyl column for chromatographic separation.
Table 4: Chromatographic Methods for this compound Analysis
| Technique | Purpose | Typical Conditions | Notes |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Reversed-phase column (e.g., C18 or Phenyl); UV detection. google.com | Used to determine purity percentage (e.g., >99%). google.comgoogleapis.com |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring, Preliminary Purity | Silica (B1680970) gel plates with a suitable solvent system. | A rapid and simple method to check for the presence of impurities. |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental and widely used analytical technique for the qualitative assessment of this compound and its derivatives. libretexts.orgnih.gov Its simplicity, low cost, and high sensitivity make it an invaluable tool, particularly for monitoring the progress of chemical reactions during the synthesis of more complex molecules derived from this compound. libretexts.orgvanderbilt.edu
In synthetic applications, TLC is employed to track the formation of intermediates and the final product, such as in the preparation of 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride. By spotting small aliquots of the reaction mixture onto a TLC plate (typically silica gel) at various time points, chemists can visually observe the consumption of starting materials and the appearance of new spots corresponding to products. vanderbilt.edu The plate is developed in a sealed chamber with an appropriate mobile phase, a solvent system chosen to effectively separate the components of the mixture. wikipedia.org For basic compounds like piperidine derivatives, a common mobile phase might consist of a mixture like dichloromethane (B109758) with a small percentage of methanol (B129727) containing ammonium (B1175870) hydroxide. libretexts.org
After development, the separated spots are visualized. While some colored compounds are visible directly, this compound and many of its derivatives are colorless and require visualization techniques such as exposure to ultraviolet (UV) light (if the compounds are UV-active) or staining with a chemical agent like potassium permanganate (B83412) or iodine vapor. slideshare.net The relative position of a spot, known as the Retention Factor (Rf value), helps in identifying the compounds present in the mixture when compared to known standards. This real-time tracking allows for the optimization of reaction conditions and determination of the reaction's endpoint. researchgate.net TLC is also used to assess the purity of the final product and to guide purification processes like column chromatography or recrystallization. uobaghdad.edu.iq
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of this compound and its derivatives with high resolution and sensitivity. It is a cornerstone for determining the purity of synthesized compounds and for quantifying their presence in complex matrices like plasma. nih.gov For instance, the purity of derivatives such as 1-chlorocarbonyl-4-piperidinopiperidine and 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxy-camptothecin can be precisely determined, with studies reporting purities of 99.9% or even 100% as measured by HPLC peak area. google.com
The technique works by injecting a small volume of the sample solution into a column packed with a stationary phase. A high-pressure pump moves a liquid mobile phase through the column, and the sample components are separated based on their differential interactions with the stationary and mobile phases. ijpsonline.com The separated components are then detected as they exit the column, producing a chromatogram where each peak corresponds to a different component.
A prevalent mode of HPLC used for the analysis of this compound and related structures is Reverse-Phase HPLC (RP-HPLC) coupled with Ultraviolet (UV) detection. researchgate.netresearchgate.net In RP-HPLC, the stationary phase is nonpolar (e.g., a C18 or Phenyl-bonded silica), while the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. chromatographyonline.comlongdom.org
For the analysis of piperidine-containing compounds, a C18 column is frequently utilized. researchgate.netresearchgate.net The separation is achieved by an isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) elution. ijpsonline.comnih.gov A simple, rapid, and accurate isocratic RP-HPLC method can be developed for piperidone analogues, for example, utilizing a C18 column with a mobile phase of acetonitrile and buffer, achieving a run time of just 7 minutes. researchgate.net
Detection is commonly performed using a UV detector set at a specific wavelength where the analyte absorbs light. chromatographyonline.com While the parent this compound lacks a strong chromophore for sensitive UV detection, many of its derivatives do, or they can be derivatized to enhance detection. For related piperidine compounds, detection wavelengths are often set in the low UV range, such as 220 nm. researchgate.netchromatographyonline.com For example, a validated method for a toxic metabolite of haloperidol, 4-(4-chlorophenyl)-4-hydroxypiperidine, used a reverse-phase C18 column with UV detection at 220 nm. researchgate.net The resulting data allows for precise quantification, with methods validated for linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ). researchgate.netlongdom.org
| Parameter | Condition 1 (Based on CPHP analysis researchgate.net) | Condition 2 (Based on PAC analysis researchgate.net) | Condition 3 (Based on general methods chromatographyonline.comresearchgate.net) |
|---|---|---|---|
| Stationary Phase (Column) | Reverse-Phase C18 | C18 Column | C18 or other reverse-phase column |
| Mobile Phase | 50 mM Potassium Phosphate Buffer / Acetonitrile (75:25, v/v) | Not specified, isocratic | Acetonitrile / Water with 0.1% Formic Acid (gradient or isocratic) |
| Detection | UV at 220 nm | UV Detection | UV at 220 nm or 254 nm |
| Flow Rate | Not specified | Not specified | ~1.0 mL/min |
| Linear Range Example | 2-500 ng/mL (for CPHP in urine) | 100-10000 µg/mL (for PAC) | Analyte-dependent |
Crystallographic Analysis
X-ray crystallography has been instrumental in understanding the structural features of this compound, both as a standalone ligand and as a component of larger, more complex molecules. The crystal structure of this compound (4PP) has been determined in a complex with rabbit liver carboxylesterase at a resolution of 2.5 Å (PDB ID: 1K4Y). rcsb.orgpdbj.org In this structure, the 4PP molecule, which is a product of the enzymatic cleavage of the anticancer drug CPT-11, is observed bound on the surface of the enzyme. rcsb.orgpdbj.org
The technique involves irradiating a single crystal of the material with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots. By measuring the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be calculated. wikipedia.org From this map, the positions of the individual atoms are determined, revealing the exact molecular structure. This level of detail is crucial for understanding structure-activity relationships and for rational drug design.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. mdpi.comnih.gov The Hirshfeld surface of a molecule is defined as the region in space where the contribution to the electron density from that molecule is greater than the contribution from all other molecules in the crystal. researchgate.net
The crystal structures of several derivatives of this compound have been determined, providing critical insights into their stereochemistry and intermolecular interactions. Detailed X-ray structural analyses have been performed on platinum complexes of the type trans-[PtCl₂(Am)(pip-pip)]·HCl, where pip-pip is this compound. muni.cznih.gov
In the structures of trans-[PtCl₂(NH₃)(pip-pip)]·HCl and trans-[PtCl₂(CH₃NH₂)(pip-pip)]·HCl, both piperidine rings of the this compound ligand adopt a stable chair conformation. muni.cz The platinum atom binds to the nitrogen of the first piperidine ring in an equatorial position, which minimizes steric hindrance. muni.cz A key feature revealed by the crystal structure is the presence of a hydrogen bond between the protonated nitrogen of the second piperidine ring and the chloride counterion. muni.cz This detailed structural information is vital for understanding how these molecules might interact with biological targets. In addition to single-crystal studies, powder X-ray diffraction (PXRD) has been used to characterize novel crystalline forms of derivatives like [1,4']bipiperidinyl-1'-carbonyl chloride, identifying its unique diffraction pattern. google.com
| Parameter | trans-[PtCl₂(NH₃)(pip-pip)]·HCl | trans-[PtCl₂(CH₃NH₂)(pip-pip)]·HCl |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| Piperidine Ring Conformation | Both rings in chair conformation | Both rings in chair conformation |
| Pt-N1 Bond Position | Equatorial | Equatorial |
| H-Bond (N2-H···Cl3) Distance | 3.10 Å | 3.06 Å |
| C3-N2 Torsion Angle (H3-C3-N2-H(N2)) | 169.7° | 64.4° |
Computational Chemistry and in Silico Studies of 4 Piperidinopiperidine and Its Derivatives
Molecular Modeling and Simulation
Molecular modeling and simulation are powerful tools for investigating the behavior of 4-piperidinopiperidine and its derivatives at an atomic level. These techniques are crucial for understanding their chemical reactivity and interaction with biological targets.
Computational modeling plays a vital role in predicting reaction pathways and optimizing the synthesis of this compound derivatives. By simulating potential reaction routes, chemists can identify the most efficient and viable synthetic strategies before undertaking extensive experimental work. jst.go.jp This predictive capability is particularly valuable in complex multi-step syntheses. artofsmart.com.au
For instance, in the synthesis of 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride, a key intermediate for various pharmaceuticals, computational models can predict the energy barriers for critical steps like the formation of the carbonyl chloride. This allows for the optimization of reaction conditions, such as solvent selection and catalyst use, thereby reducing trial-and-error experimentation.
Tools like the Artificial Force Induced Reaction (AFIR) method can automatically search for reaction pathways, including potential side reactions, from a single input file. jst.go.jp This comprehensive analysis helps in designing synthetic routes that maximize the yield of the desired product while minimizing byproducts. jst.go.jp
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of this compound and its derivatives. ekb.egekb.eg DFT models can predict a wide range of molecular properties, including ionization energies, dipole moments, and the distribution of electron density. ekb.eg
These calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the chemical stability and reactivity of the molecules. ekb.egekb.eg The HOMO-LUMO energy gap provides insights into the molecule's polarizability and its potential as an electrophile or nucleophile. ekb.eg For example, studies on various piperidine (B6355638) derivatives have shown that their chemical stability is directly related to the HOMO-LUMO gap. ekb.eg
DFT calculations also help in understanding the influence of different substituents on the electronic properties of the piperidine ring system. rsc.org By analyzing how substituents alter the electron distribution, researchers can predict their effect on the molecule's reactivity and biological activity. This information is vital for the rational design of new derivatives with desired properties. espublisher.com
Reaction path screening using computational tools like Gaussian and ORCA allows for the simulation of intermediates and transition states in the synthesis of this compound derivatives. This helps in identifying the most kinetically favorable pathways. By modeling the energy profiles of different reaction steps, researchers can understand the mechanisms of complex reactions and predict the formation of various products.
This approach has been successfully used to study the synthesis of complex molecules, providing detailed insights into the reaction coordinates and the structures of transient species. The ability to predict and analyze these fleeting structures is a significant advantage of computational chemistry over purely experimental methods.
Molecular dynamics (MD) simulations provide a dynamic view of this compound and its derivatives, capturing their conformational changes and interactions with their environment over time. mdpi.comnih.gov These simulations are crucial for understanding how these molecules behave in a biological context, such as when interacting with a protein target. mdpi.com
MD simulations can reveal the flexibility of the piperidine rings and how different substituents affect their conformational preferences. This information is essential for understanding how these molecules bind to receptors and exert their biological effects. For example, MD simulations have been used to study the binding of oximino-piperidino-piperidine antagonists to the CCR5 chemokine receptor, revealing the allosteric mechanism of inhibition. nih.gov
Furthermore, MD simulations can be used to study the stability of ligand-protein complexes and to calculate binding free energies, providing a quantitative measure of the affinity between a derivative and its target. researchgate.net This information is invaluable for the lead optimization phase of drug discovery. mdpi.com
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. researchgate.net For this compound derivatives, SAR studies focus on understanding the impact of various structural modifications on their therapeutic effects.
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the piperidine rings, as well as their stereochemistry. researchgate.netnih.gov
Ring Substituents: The addition of different functional groups to the piperidine rings can significantly alter the pharmacological profile of the parent compound. For example, in a series of oximino-piperidino-piperidine amides developed as CCR5 receptor antagonists for HIV-1, substitutions on the phenyl group and the oxime moiety were found to be critical for activity. nih.gov Halogen substitutions at the para-position of the phenyl ring were well-tolerated, while small alkyl groups on the oxime were preferred for potent CCR5 antagonism. nih.gov
Similarly, in the development of analgesics, the introduction of phenacyl and benzoyl derivatives to the this compound scaffold resulted in compounds with significant analgesic activity. longdom.org The nature of the substituent on the phenyl ring of the phenacyl moiety was found to influence the potency of these compounds. researchgate.net
Stereochemistry: The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. For piperidine derivatives, stereochemistry plays a crucial role in their interaction with biological targets. nih.govnih.gov Studies on 3,4-disubstituted piperidines have shown that different stereoisomers can exhibit distinct selectivity for monoamine transporters. nih.gov For instance, (-)-cis analogues showed selectivity for the dopamine (B1211576) and norepinephrine (B1679862) transporters, while (-)-trans and (+)-cis isomers were selective for the serotonin (B10506) transporter. nih.gov
The conformational preferences of the piperidine rings, which are influenced by the stereochemistry of the substituents, are also critical for biological activity. The chair conformation is generally the most stable, and the orientation of substituents (axial vs. equatorial) can determine the molecule's ability to fit into a binding site.
Interactive Data Table: SAR of this compound Derivatives
| Derivative Class | Key Substituents | Observed Biological Activity | Reference |
|---|---|---|---|
| Oximino-piperidino-piperidine amides | 4-Br, 4-CF3, 4-OCF3, 4-SO2Me, 4-Cl on phenyl; Me, Et, nPr, iPr on oxime | CCR5 receptor antagonists (anti-HIV) | nih.gov |
| Phenacyl and Benzoyl derivatives | Substituted phenacyl and benzoyl groups | Analgesic activity | longdom.org |
| 3,4-disubstituted piperidines | Thioacetamide side chain, various stereoisomers | Selective monoamine transporter inhibitors | nih.gov |
This detailed computational and SAR analysis allows for the rational design of novel this compound derivatives with enhanced potency, selectivity, and pharmacokinetic properties, ultimately accelerating the drug discovery and development process.
Impact of Minor Substituent Changes on Potency and Effects
Minor modifications to the this compound scaffold can significantly influence the potency and effects of its derivatives. The nature and position of substituents play a crucial role in determining the biological activity of these compounds. longdom.orgmdpi.comrsc.org
Studies on various derivatives have shown that the introduction of different functional groups can either enhance or diminish their intended effects. For instance, in the context of analgesic properties, the addition of substituted phenacyl and benzoyl groups to the this compound core has been shown to produce compounds with pronounced analgesic activity, quick onset, and long duration of action at low doses. longdom.org Specifically, the analgesic potential of this compound derivatives was found to be greater than the standard, pethidine, at a dose of 50 mg/kg. longdom.org
The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can alter the electron density distribution within the molecule, thereby affecting its interaction with biological targets. longdom.orgnih.gov Furthermore, the size and bulkiness of substituents can introduce steric effects that influence how the molecule fits into a receptor's binding pocket. longdom.org
A study on benzoquinone derivatives demonstrated that electron-withdrawing substituents significantly enhanced reactivity towards a thiol nucleophile compared to electron-donating groups. nih.gov This highlights how subtle electronic changes can have a profound impact on molecular interactions. The strategic placement of substituents is therefore a key aspect of rational drug design, allowing for the fine-tuning of a molecule's pharmacological profile.
Pharmacophoric Modeling for Activity Prediction
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govdergipark.org.tr This approach is instrumental in predicting the activity of new derivatives and in designing novel compounds with desired therapeutic properties. nih.gov
A pharmacophoric model for analgesic activity based on this compound derivatives has been developed. longdom.org This model identified key structural features required for interaction with the mu-opioid receptor, a primary target for analgesic drugs. longdom.org The model revealed that the synthesized derivatives of this compound possessed an equal or greater number of pharmacophoric regions compared to standard analgesic compounds like fentanyl, morphine, and pethidine. longdom.org
The process of pharmacophore modeling involves aligning a set of active molecules and extracting the common chemical features responsible for their biological activity. dergipark.org.tr These features can include hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. researchgate.netresearchgate.net Once a pharmacophore model is established, it can be used to screen large virtual libraries of compounds to identify new potential drug candidates. nih.gov This in silico screening significantly reduces the time and cost associated with traditional drug discovery methods. researchgate.net
Binding Affinity and Interaction Studies
Understanding the binding affinity and specific interactions of this compound derivatives with their biological targets is crucial for elucidating their mechanism of action. Computational methods, particularly molecular docking, are extensively used for this purpose. smolecule.com
Docking Studies for Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.govmdpi.com In the context of this compound, docking studies have been employed to investigate its interactions with various receptors, including the mu-opioid receptor. longdom.org
These studies have shown that derivatives of this compound can exhibit good binding affinity for the mu-opioid receptor, which is consistent with their observed analgesic effects. longdom.org The docking simulations provide a detailed view of the binding pose, highlighting the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.netmdpi.com For example, research on other piperidine derivatives has utilized docking to rationalize the importance of certain chemical linkers for biological activity. rsc.org
The insights gained from docking studies are invaluable for structure-based drug design, allowing for the optimization of lead compounds to improve their binding affinity and selectivity for the target receptor. researchgate.net
Identification of Crucial Amino Acid Residues
For instance, in the context of acetylcholinesterase inhibition by a compound containing a piperidinopiperidine moiety, X-ray crystallography and subsequent modeling revealed key interactions with aromatic residues such as Trp84, Tyr121, Phe330, and Phe331 within the active site gorge of the enzyme. psu.edu While no direct hydrogen bonds were observed with the piperidinopiperidine portion, complementary surface contacts and stacking interactions were identified as important for binding. psu.edu
In other systems, specific amino acid residues have been identified as essential for the transport activity of membrane proteins, where mutation of a single conserved residue can lead to a complete loss of function. nih.gov The identification of these crucial residues provides a deeper understanding of the molecular recognition process and can guide the design of more potent and selective ligands.
Computational Optimization in Material Science
The applications of computational studies involving this compound extend beyond pharmacology into the realm of material science, particularly in the design and synthesis of zeolites.
Template Design in Zeolite Synthesis
Zeolites are microporous crystalline solids with well-defined structures that are used in a variety of applications, including catalysis and separations. rsc.org The synthesis of zeolites often involves the use of an organic molecule, known as a structure-directing agent (SDA) or template, which guides the formation of a specific zeolite framework. srce.hrresearchgate.net
Computational methods have been successfully employed to design and predict effective templates for zeolite synthesis. rsc.org Notably, the computer program ZEBEDDE was used to predict that this compound would be an effective template for the synthesis of an aluminophosphate molecular sieve with the chabazite (B1143428) (CHA) structure. iza-online.orgpvj.com.vn This prediction was subsequently confirmed experimentally, leading to the synthesis of the material designated DAF-5. researchgate.netpvj.com.vn
The successful computational design of this compound as a template demonstrates the power of in silico methods to guide the rational synthesis of materials with desired properties. iza-online.org The charge on the this compound template was also found to influence the concentration of metal atoms incorporated into the zeolite framework, highlighting the level of control that can be achieved through template design. srce.hr This approach significantly accelerates the discovery and development of new microporous materials. slideserve.com
Energy Minimization for Template Orientation
In the realm of computational chemistry and drug design, establishing a reliable starting conformation for a molecule is a critical step. Energy minimization is a fundamental technique used to find the three-dimensional arrangement of atoms that corresponds to the lowest potential energy, often referred to as geometry optimization. slideshare.netnumberanalytics.com When studying a series of related compounds, such as derivatives of this compound, a "template" molecule is often used to guide the initial orientation of new analogs. This process ensures conformational consistency across the series, facilitating more accurate comparisons of their properties and interactions.
Energy minimization for template orientation involves using the known, low-energy structure of a reference compound (the template) as a starting point for modeling a new derivative. The new molecule is first aligned to the template based on a common structural scaffold. Following this initial alignment, an energy minimization algorithm is applied to relax the structure and find its most stable conformation while maintaining the core orientation. This is particularly important in studies like quantitative structure-activity relationship (QSAR) and pharmacophore modeling, where the relative orientation of different functional groups is crucial.
The entire process is governed by a potential energy surface, a mathematical function that relates the potential energy of a molecule to its atomic coordinates. The goal of energy minimization is to navigate this surface to locate a local or global energy minimum. slideshare.net The choice of algorithm for this process can impact both the computational time and the accuracy of the final structure. nih.gov
Research Findings and Methodologies
While specific studies focusing exclusively on the template orientation of this compound via energy minimization are not prevalent in the public literature, the methodology is a standard practice in broader computational studies involving its derivatives. For instance, in the development of novel ligands for various receptors, derivatives of this compound serve as a core structural motif. longdom.orgmdpi.com In these studies, energy minimization is a crucial preparatory step before performing molecular docking or other in silico analyses. longdom.orgnih.gov
The general procedure involves several key steps:
Template Selection: A reference molecule, often the most active compound in a series or one with a known crystal structure, is selected as the template. This compound itself or a potent derivative can serve this role. mdpi.com
Initial Alignment: The new molecule to be studied is superimposed onto the template. This alignment is typically based on matching the atoms of the common this compound scaffold.
Energy Calculation: The potential energy of the aligned structure is calculated using a force field. Force fields like AMBER (Assisted Model Building with Energy Refinement) are commonly employed, which define the parameters for bond lengths, angles, and non-bonded interactions. nih.govlongdom.org
Minimization Algorithm: An algorithm is used to adjust the atomic coordinates iteratively to find a lower energy state. Common algorithms include Steepest Descent and Conjugate Gradients. slideshare.netnih.gov The Steepest Descent method is efficient at the initial stages when the structure is far from a minimum, while the Conjugate Gradient method is more effective as the structure approaches the minimum. nih.gov
The table below summarizes the commonly used energy minimization algorithms.
| Algorithm | Description | Primary Use Case |
| Steepest Descent | An iterative method that moves down the potential energy surface in the direction of the negative gradient. It is simple and robust. slideshare.net | Recommended for the initial steps of minimization when the starting geometry is far from a minimum. nih.gov |
| Conjugate Gradients | A more sophisticated algorithm that uses information from previous steps to determine the next direction of movement, preventing repetitive steps. slideshare.netnih.gov | Efficient for refining structures that are already close to a local energy minimum. Often used after initial minimization with Steepest Descent. nih.gov |
| Newton-Raphson | A second-derivative method that uses the Hessian matrix to find the minimum. It is computationally intensive. slideshare.net | Not commonly used for large biomolecular systems due to high computational cost, but very efficient for small molecules. |
In studies involving derivatives of this compound for analgesic potential, energy minimization of the receptor protein structure was performed using up to 1000 steepest descent steps before docking calculations. longdom.org Similarly, in the design of histamine (B1213489) H3 receptor ligands, energy minimization was performed on receptor residues to adjust dihedral angles after a template was used for initial model building. mdpi.com These examples underscore the integral role of energy minimization in preparing and refining molecular structures that are based on a common template like this compound, ensuring that subsequent computational analyses are based on energetically plausible conformations.
Q & A
Q. What are the critical safety protocols for handling 4-Piperidinopiperidine in laboratory settings?
- Methodological Guidance :
- Use PPE (gloves, goggles, lab coats) and work in a well-ventilated area to avoid inhalation (H335) or skin contact (H315) .
- In case of exposure, follow first-aid measures: rinse skin with soap/water, flush eyes for 15 minutes, and seek medical attention for persistent irritation .
- Store in airtight containers away from incompatible substances (e.g., strong oxidizers) to prevent degradation .
Q. How is this compound structurally characterized, and what analytical methods ensure its purity?
- Methodological Guidance :
- Structural Analysis : Use NMR (¹H/¹³C) and FT-IR to confirm the presence of dual piperidine rings and amine functionalities .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) and GC-MS for volatile impurities .
- Physical Properties : Measure melting point (mp) and refractive index (RI) for batch consistency .
Q. What synthetic routes are commonly employed to produce this compound?
- Methodological Guidance :
- Reductive Amination : React piperidine-4-carboxaldehyde with piperidine in the presence of NaBH₃CN .
- Catalytic Hydrogenation : Use Pd/C or Raney Ni to reduce intermediates like 4-piperidone derivatives under H₂ pressure .
- Quality Control : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate via vacuum distillation .
Advanced Research Questions
Q. How can computational tools like the Zebedee code optimize this compound as a template in zeolite synthesis?
- Methodological Guidance :
- Template Design : Use molecular dynamics (MD) simulations to predict host-guest interactions between this compound and aluminophosphate frameworks (e.g., chabazite) .
- Energy Minimization : Apply force fields (e.g., Dreiding) to refine template orientation within zeolite pores and calculate binding energies .
- Validation : Cross-check computational results with XRD data to confirm pore occupancy .
Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Guidance :
- Meta-Analysis : Use PRISMA guidelines to systematically review studies, focusing on variables like assay type (e.g., receptor binding vs. cytotoxicity) and solvent systems .
- Dose-Response Curves : Replicate experiments with standardized concentrations (e.g., 1 nM–100 µM) to identify threshold effects .
- Statistical Modeling : Apply ANOVA to assess inter-study variability in IC₅₀ values .
Q. What strategies address gaps in ecological toxicity data for this compound?
- Methodological Guidance :
- PBT Assessment : Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to predict biodegradation and bioaccumulation potential .
- Microcosm Studies : Test soil mobility and aquatic toxicity using OECD Guideline 307 (sediment-water systems) .
- Collaborative Reporting : Share raw data via platforms like NIST Chemistry WebBook to improve risk assessment frameworks .
Q. How can this compound enhance drug delivery systems, such as nanocarriers?
- Methodological Guidance :
- Nanocarrier Functionalization : Conjugate this compound to polylactide-star polymers via carbodiimide chemistry to improve cellular uptake .
- In Vitro Testing : Use fluorescence microscopy (e.g., FITC-labeled carriers) to track intracellular delivery in cancer cell lines (e.g., HeLa) .
- Dual-Drug Loading : Optimize encapsulation efficiency (EE%) for co-delivery of 5-fluorouracil and this compound using HPLC quantification .
How can frameworks like PICOT or FINER improve research question formulation for studies on this compound?
- Methodological Guidance :
- PICOT Framework : Define Population (e.g., cancer cells), Intervention (this compound-loaded nanocarriers), Comparison (free drug), Outcome (apoptosis rate), and Timeframe (48-hour exposure) .
- FINER Criteria : Ensure questions are Feasible (lab resources), Interesting (mechanistic novelty), Novel (understudied derivatives), Ethical (non-animal models), and Relevant (therapeutic applications) .
- Hypothesis Testing : Use null/alternative hypotheses (e.g., "this compound does not alter CYP3A4 activity") with two-tailed t-tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
